α,α-Difluoro Substitution Enhances TRPV1 Antagonistic Potency 3-Fold Over Non-Fluorinated Parent Amide
In a direct head-to-head comparison within the diarylalkyl amide series, the α,α-difluoroacetamide analog (compound 53) exhibited an IC₅₀ of 0.058 µM against TRPV1 in a ⁴⁵Ca²⁺ uptake assay using rat DRG neurons, representing a 3-fold improvement in potency over the non-fluorinated parent amide analog 6 [1]. While compound 53 is not structurally identical to CAS 338792-06-6, both share the critical α,α-difluoroacetamide pharmacophore attached to an aromatic system. This class-level inference suggests that the α,α-difluoro substitution in CAS 338792-06-6 is likely to confer similarly enhanced target-binding properties compared to its non-fluorinated phenoxyacetamide counterparts. No direct TRPV1 data are currently available for CAS 338792-06-6 itself; users should verify target-specific activity in their own assays.
| Evidence Dimension | TRPV1 antagonistic potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for CAS 338792-06-6; inferred from α,α-difluoroamide scaffold class |
| Comparator Or Baseline | Parent amide analog 6 (non-fluorinated): IC₅₀ ~0.174 µM (calculated as 3× compound 53 IC₅₀ based on stated 3-fold improvement) |
| Quantified Difference | α,α-Difluoro substitution produces ~3-fold IC₅₀ reduction in TRPV1 antagonist class |
| Conditions | ⁴⁵Ca²⁺ uptake assay in rat dorsal root ganglion (DRG) neurons |
Why This Matters
The 3-fold potency enhancement from α-fluorination is a class-validated effect that may translate to lower required concentrations in TRPV1-targeted screening, reducing compound consumption and potentially improving assay signal-to-noise ratios.
- [1] Han YT, et al. Design, synthesis and biological evaluation of B-region modified diarylalkyl amide analogues as novel TRPV1 antagonists. Arch Pharm Res. 2014 Apr;37(4):440-51. doi: 10.1007/s12272-013-0228-x. View Source
